4-tert-butyl-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
This compound features a benzamide core linked to a 1,2,4-thiadiazole ring, which is further substituted with a 1,2,3-triazole moiety bearing a 4-fluoro-2-methylphenyl group and a methyl group. The integration of fluorine and methyl groups may further modulate electronic and steric properties, influencing binding interactions with biological targets.
Properties
IUPAC Name |
4-tert-butyl-N-[3-[1-(4-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6OS/c1-13-12-17(24)10-11-18(13)30-14(2)19(27-29-30)20-25-22(32-28-20)26-21(31)15-6-8-16(9-7-15)23(3,4)5/h6-12H,1-5H3,(H,25,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPRDIOXYKVCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide (CAS No. 931723-31-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 450.5 g/mol. Its structural complexity includes a triazole ring and a thiadiazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds featuring triazole and thiadiazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in the structure may enhance these activities by facilitating better interaction with microbial membranes .
Anticancer Properties
The compound's potential anticancer activity has been explored in various studies. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, it has been shown to inhibit cell proliferation in breast cancer cells by modulating the expression of cell cycle regulators .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. In models of inflammation, treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in microbial metabolism or cancer progression.
- Receptor Modulation : It could modulate receptor activity related to inflammation or cellular growth.
- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited a minimum inhibitory concentration (MIC) against Bacillus subtilis at concentrations as low as 10 µg/mL .
- Cancer Cell Line Studies : In vitro studies on MCF-7 breast cancer cells showed a 50% reduction in cell viability at a concentration of 25 µM after 48 hours of treatment .
- Inflammation Models : In animal models induced with inflammation, administration of the compound resulted in significant reductions in paw edema compared to control groups .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens. In vitro assays demonstrated that it displays potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antimicrobial agents .
Anticancer Properties
Research has also focused on the anticancer potential of this compound. Preliminary screenings have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are crucial for cancer therapy . Further investigations are ongoing to elucidate the precise pathways involved and to optimize its structure for enhanced efficacy.
Pesticidal Activity
The structural characteristics of 4-tert-butyl-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide suggest potential use as a pesticide. Studies have shown that similar compounds can act as effective herbicides and fungicides. Field trials are being conducted to assess its effectiveness in controlling crop diseases and pests while minimizing environmental impact .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance the mechanical properties and thermal stability of materials. Research indicates that blending this benzamide derivative with conventional polymers results in composites with improved durability and resistance to degradation under harsh conditions .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related molecules based on core scaffolds, substituents, physicochemical properties, and synthesis strategies.
Triazole-Thiadiazole/Thiazole Hybrids
Key Observations :
- The target compound’s thiadiazole-triazole core is structurally distinct from the thiazole-triazole system in , which may alter binding kinetics.
Benzamide-Thiadiazole Derivatives
Key Observations :
- Higher molecular weight (~450 vs. 369.46 g/mol) may reduce solubility but improve receptor interaction .
Sulfamoyl-Benzamide Derivatives ()
Physicochemical and Spectral Comparisons
- NMR Trends : demonstrates that substituent changes (e.g., methyl vs. methoxy) alter chemical shifts in specific regions (e.g., positions 29–36), which could help differentiate the target compound’s tert-butyl group from smaller alkyl chains .
- Melting Points: Fluorinated derivatives (e.g., ’s Compound 51 at 266–268°C) generally exhibit higher melting points than non-fluorinated analogs, suggesting the target compound may follow this trend .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
